molecular formula C12H22N2O B11769127 (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B11769127
M. Wt: 210.32 g/mol
InChI Key: WKILQTXHVFGERV-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 4-methylpiperidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: This compound has a similar structure but contains a chlorophenyl group instead of a piperidin-3-yl group.

    (4-Hydroxy-3-methylpiperidin-1-yl)(piperidin-4-yl)methanone: This compound has a hydroxy group and a different piperidine substitution pattern.

Uniqueness

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific substitution pattern and the presence of both piperidine and piperidin-3-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-3-ylmethanone

InChI

InChI=1S/C12H22N2O/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11/h10-11,13H,2-9H2,1H3

InChI Key

WKILQTXHVFGERV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCNC2

Origin of Product

United States

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